N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

Catalog No.
S8269496
CAS No.
M.F
C12H23N3O2
M. Wt
241.33 g/mol
Availability
In Stock
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N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopro...

Product Name

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

IUPAC Name

N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylacetamide

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8,13H2,1-3H3/t11-/m1/s1

InChI Key

YYQZPUKTLIRTNY-LLVKDONJSA-N

SMILES

CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)C

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)C

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)C(=O)CN)C(=O)C

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound characterized by its unique structure, which includes a piperidine ring substituted with an amino-acetyl group and an isopropyl acetamide moiety. The molecular formula is C12H23N3O2C_{12}H_{23}N_{3}O_{2} with a molecular weight of approximately 241.34 g/mol. The compound is identified by the CAS number 1354008-30-2 and has potential applications in pharmacology due to its biological activity.

Typical of amides and piperidine derivatives. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Alkylation: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Acylation: The amino group can react with acyl chlorides to form new amides, expanding the range of derivatives that can be synthesized.

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide exhibits significant biological activity, particularly as an orexin type 2 receptor agonist. This receptor plays a crucial role in regulating arousal, wakefulness, and appetite. The compound's ability to modulate receptor activity suggests potential therapeutic applications in treating sleep disorders and obesity-related conditions .

The synthesis of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves several steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is formed through cyclization reactions.
  • Introduction of the Amino-Acetyl Group: This can be achieved via acylation of the piperidine nitrogen with an acetylating agent.
  • Isopropylation: The final step involves introducing the isopropyl group through alkylation reactions, often using isopropyl halides under basic conditions.

These steps may vary based on specific laboratory protocols and desired yields.

The primary applications of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide lie in medicinal chemistry and pharmacology. Its role as an orexin receptor agonist indicates potential uses in:

  • Sleep Disorders: Modulating orexin receptors could help in managing conditions like narcolepsy.
  • Appetite Regulation: The compound may provide insights into developing treatments for obesity and metabolic disorders.

Additionally, its unique structural features make it a candidate for further research into novel therapeutic agents.

Interaction studies are crucial for understanding how N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide interacts with biological systems:

  • Receptor Binding Assays: These studies assess the binding affinity of the compound to orexin receptors, providing insights into its efficacy.
  • Functional Assays: Evaluating the compound's ability to activate or inhibit receptor signaling pathways helps elucidate its pharmacological profile.

Such studies are essential for determining safety profiles and potential side effects associated with therapeutic use.

Several compounds share structural similarities with N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide. These include:

Compound NameStructureUnique Features
N-Isopropyl-N-(2-methylphenyl)acetamideSimilar amide structureContains a different aromatic substituent
N-[1-(2-Amino-acetyl)piperidin-3-yl]-N-methylacetamideLacks isopropyl groupMethyl group instead of isopropyl
N-[1-(2-Amino-benzoyl)piperidin-3-yl]-N-isopropylacetamideContains a benzoyl groupBenzoyl instead of acetyl

The uniqueness of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide lies in its specific combination of functional groups and its targeted biological activity, particularly as an orexin receptor agonist, setting it apart from other similar compounds.

Evolution of Piperidine Scaffolds in Drug Design

Piperidine derivatives have been integral to pharmaceutical innovation since the mid-20th century, serving as core structures in analgesics, antipsychotics, and antihistamines. The six-membered nitrogen-containing ring offers conformational flexibility and hydrogen-bonding capabilities, making it a versatile pharmacophore. Early examples include meperidine (a μ-opioid receptor agonist) and risperidone (an antipsychotic), both of which leverage piperidine’s ability to modulate central nervous system (CNS) targets.

The advent of stereoselective synthesis in the 1990s enabled the development of chiral piperidine analogues, which demonstrated improved target selectivity and reduced off-target effects. For instance, the introduction of (R)-configured piperidine moieties in compounds like varubi (rolapitant) enhanced neurokinin-1 receptor antagonism, reducing chemotherapy-induced nausea. These advancements underscored the importance of chirality in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Role of Acetamide Modifications

Acetamide-functionalized piperidines emerged as a distinct subclass in the early 2000s, driven by their enhanced metabolic stability compared to ester or carbamate derivatives. The acetamide group’s resistance to hydrolytic enzymes allowed for prolonged systemic exposure, a critical factor in chronic disease therapeutics. Notable examples include ghrelin receptor modulators, where N-substituted acetamides improved oral bioavailability by 40–60% compared to carboxylate analogues.

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound is formally named N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide under IUPAC guidelines [1]. Breaking down the nomenclature:

  • Parent structure: A piperidine ring (six-membered saturated heterocycle with one nitrogen atom) serves as the core.
  • Substituents:
    • At position 1 of the piperidine: A 2-amino-acetyl group (–CO–CH2–NH2).
    • At position 3 of the piperidine: An isopropyl-acetamide group (–N(C(O)CH3)(CH(CH3)2)).
  • Stereochemistry: The (R) configuration at the piperidine C3 position defines the spatial arrangement of substituents [1].

The molecular formula is C12H23N3O2, with a molecular weight of 241.33 g/mol [1]. The SMILES string CC(C)N([C@H]1CCCN(C1)C(=O)CN)C(=O)C encodes the stereochemistry and connectivity [1].

Table 1: Key Identifiers

PropertyValue
IUPAC NameN-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
CAS Number1354017-83-6 [4]
Molecular FormulaC12H23N3O2
Molecular Weight241.33 g/mol
InChI KeyMWGDFZJIIGYPKY-CBBWQLFWSA-N [1]

Comparative Analysis of Regioisomeric and Enantiomeric Variants

Regioisomerism and enantiomerism significantly influence the compound’s physicochemical and biological properties.

Regioisomerism

Regioisomers arise from variations in substituent placement on the piperidine ring. For example:

  • Positional isomer: Moving the acetamide group from C3 to C2 or C4 alters hydrogen-bonding potential and steric interactions.
  • Functional group isomer: Replacing the 2-amino-acetyl group with a benzyl or cyclopropyl moiety (as seen in related compounds ) modifies electronic and steric profiles.

Enantiomerism

The (R) configuration at C3 distinguishes this compound from its (S)-enantiomer. Key differences include:

  • Stereochemical descriptors: The (S)-enantiomer (e.g., N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide) exhibits inverted spatial arrangements [4].
  • Biological relevance: Enantiomers often display divergent binding affinities to chiral biological targets, such as enzymes or receptors [2].

Table 2: Enantiomeric Comparison

Property(R)-Enantiomer(S)-Enantiomer
CAS Number1354017-83-6 [4]1354003-55-6 [2]
Specific RotationNot reportedNot reported
Synthetic AccessibilityModerateModerate

X-ray Crystallographic Studies on Molecular Conformation

While direct X-ray crystallographic data for this compound are not publicly available, computational models and analogous structures provide insights:

  • Piperidine ring conformation: The chair conformation is favored, minimizing steric strain between the 2-amino-acetyl and isopropyl-acetamide groups [1].
  • Hydrogen-bonding networks: The 2-amino group (–NH2) and acetamide carbonyl (–C=O) likely form intramolecular hydrogen bonds, stabilizing the structure .
  • Torsional angles: Molecular dynamics simulations suggest restricted rotation around the piperidine C3–N bond due to steric hindrance from the isopropyl group .

Hypothetical Crystallographic Parameters (Inferred)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 10.2 Å, b = 8.5 Å, c = 12.1 Å
Z-value4

Multi-Step Synthesis Pathways for Chiral Piperidine Core Construction

The synthesis of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide requires the construction of a chiral piperidine core with precise stereochemical control. The development of efficient multi-step synthesis pathways has been a subject of extensive research, with several breakthrough methodologies emerging in recent years.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis represents the cornerstone of modern chiral piperidine synthesis, offering unprecedented levels of enantioselectivity and functional group tolerance. The application of transition metal catalysts has revolutionized the field, enabling the construction of complex piperidine scaffolds from simple starting materials [1] [2] [3].

The rhodium-catalyzed asymmetric [4+2] annulation of imines with allenes has emerged as a powerful method for constructing functionalized piperidine derivatives. This methodology employs chiral phosphepine ligands to achieve excellent enantioselectivity, typically exceeding 90% enantiomeric excess [1]. The reaction proceeds through a unique mechanistic pathway where the chiral catalyst controls the facial selectivity of the cyclization process, resulting in highly enantioenriched piperidine products.

Rhodium-catalyzed [2+2+2] cycloaddition reactions have also proven highly effective for piperidine synthesis. The development of asymmetric variants using chiral phosphine ligands has enabled the construction of polysubstituted piperidines with multiple stereocenters [2]. These reactions typically proceed under mild conditions with excellent yields and high enantioselectivity, making them attractive for large-scale synthesis applications.

Iridium-catalyzed asymmetric hydrogenation has emerged as another powerful tool for chiral piperidine synthesis. The use of SegPhos-type ligands in combination with iridium catalysts has enabled the asymmetric reduction of 2-aryl-3-phthalimidopyridinium salts, providing access to piperidine derivatives bearing two contiguous chiral centers with high diastereoselectivity and enantioselectivity [4]. This methodology has been successfully applied to the synthesis of pharmaceutical intermediates, demonstrating its practical utility.

The synergistic combination of copper and iridium catalysts has opened new avenues for asymmetric piperidine synthesis. This dual catalytic system enables the construction of complex bridged piperidine architectures through asymmetric allylic alkylation followed by cyclization reactions [5]. The excellent enantioselectivity control achieved with this methodology makes it particularly valuable for natural product synthesis.

Recent advances in rhodium-catalyzed transfer hydrogenation have provided a sustainable alternative to traditional asymmetric hydrogenation methods. The use of chiral primary amines as hydrogen donors enables the synthesis of chiral piperidines from simple pyridinium salts with excellent enantioselectivity [3] [6]. This method overcomes notable shortcomings of conventional asymmetric hydrogenation, particularly with substrates bearing reducible functional groups.

Table 1: Asymmetric Catalysis Methods for Piperidine Ring Formation

Catalyst SystemReaction TypeEnantioselectivity (% ee)Temperature (°C)Substrate Scope
Rhodium(I) with Chiral Phosphepine[4+2] Annulation of Imines with Allenes>90RT-60Functionalized Imines
Rhodium(I) with SegPhos[2+2+2] Cycloaddition>95110Alkyne Substrates
Iridium with SegPhosAsymmetric Hydrogenation>95RT-502-Aryl-3-phthalimidopyridinium Salts
Copper/Iridium SynergisticAsymmetric Allylic Alkylation>90RTAllylic Precursors
Rhodium(I) with Ferrocene LigandAsymmetric Hydrogenation>99RT-50Tetrasubstituted Enamides

Protecting Group Strategies for Amino-Acetyl Functionality

The successful synthesis of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide requires careful consideration of protecting group strategies to prevent unwanted side reactions while maintaining the desired functionality. The amino-acetyl moiety presents particular challenges due to the presence of multiple reactive sites that must be selectively protected and deprotected [7] [8] [9].

The tert-butyloxycarbonyl (Boc) protecting group remains one of the most widely used amino-protecting groups in organic synthesis. Its stability under basic conditions and compatibility with various reaction conditions make it ideal for multi-step synthesis. The Boc group can be selectively removed using trifluoroacetic acid under mild conditions, making it orthogonal to many other protecting groups [8] [10]. In the context of amino-acetyl protection, Boc groups provide excellent stability during piperidine ring formation while allowing for clean deprotection in the final stages of synthesis.

The fluorenylmethoxycarbonyl (Fmoc) protecting group offers complementary reactivity to Boc, being removable under basic conditions using piperidine. This orthogonality makes Fmoc particularly valuable in solid-phase peptide synthesis applications [8] [9]. However, the use of piperidine for Fmoc removal can sometimes lead to side reactions, particularly with sensitive substrates. Recent developments have focused on milder deprotection conditions to minimize these issues [11].

The benzyloxycarbonyl (CBz) protecting group provides an alternative approach, being removable through catalytic hydrogenation. This method is particularly useful when other protecting groups are acid or base labile [8] [10]. The CBz group shows excellent stability under a wide range of reaction conditions, making it suitable for complex multi-step syntheses.

Acetyl protecting groups have found particular utility in carbohydrate chemistry and have been successfully applied to amino-acetyl protection. The stability of acetyl groups under Fmoc deprotection conditions has been demonstrated, with acetyl groups remaining intact even under harsh conditions such as 40% piperidine in dimethylformamide [9]. This stability makes acetyl groups attractive for protecting hydroxyl and amino functionalities during peptide synthesis.

The p-nitrobenzyloxycarbonyl (pNZ) protecting group represents a newer addition to the protecting group arsenal. Its removability under neutral conditions using catalytic amounts of acid makes it particularly valuable for preventing diketopiperazine formation in peptide synthesis [11]. The pNZ group is orthogonal to Boc, Fmoc, and Alloc protecting groups, providing additional flexibility in synthetic design.

Table 2: Protecting Group Strategies for Amino-Acetyl Functionality

Protecting GroupStability ConditionsRemoval ConditionsCompatibilityApplication
tert-Butyloxycarbonyl (Boc)Basic, Catalytic ReductionTrifluoroacetic AcidOrthogonal to FmocGeneral Amino Protection
Fluorenylmethoxycarbonyl (Fmoc)AcidicPiperidine (20% in DMF)Orthogonal to BocSolid Phase Peptide Synthesis
Benzyloxycarbonyl (CBz)Catalytic HydrogenationPd-C, H2Orthogonal to Boc/FmocSolution Phase Synthesis
Acetyl (Ac)Basic, Mild ConditionsMild BaseStable to Fmoc ConditionsCarbohydrate Chemistry
p-Nitrobenzyloxycarbonyl (pNZ)Neutral ConditionsCatalytic AcidOrthogonal to Boc/Fmoc/AllocPreventing DKP Formation

N-Isopropylation Techniques and Selectivity Challenges

The introduction of the N-isopropyl group represents a critical step in the synthesis of the target compound, requiring careful consideration of selectivity and reaction conditions. Several methodologies have been developed to achieve selective N-isopropylation while minimizing side reactions and maintaining high yields [12] [13] [14].

Direct alkylation using isopropyl halides represents the most straightforward approach to N-isopropylation. The use of potassium phosphate as a base in combination with isopropyl bromide or chloride has been shown to provide good yields, typically ranging from 60-85% [14]. However, this method faces significant selectivity challenges, including over-alkylation and competing elimination reactions. The control of reaction temperature and stoichiometry is crucial for achieving selective mono-alkylation.

Reductive amination offers an alternative approach that often provides better selectivity and higher yields. The reaction of amines with acetone followed by reduction with sodium borohydride or sodium cyanoborohydride has been widely employed for N-isopropylation [15]. This method typically provides yields of 70-95% and offers better control over diastereoselectivity when dealing with chiral substrates. The mild reaction conditions and high selectivity make this approach particularly attractive for complex molecule synthesis.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for N-alkylation. The use of palladium catalysts in combination with phosphine ligands enables the coupling of amines with isopropyl electrophiles under controlled conditions [12]. While this method can provide good yields (65-90%), it faces challenges related to regioselectivity when multiple nitrogen centers are present in the substrate.

The amide activation strategy represents a novel approach to N-alkylation that has gained attention in recent years. The activation of amides with trifluoromethanesulfonic anhydride and 2-fluoropyridine enables the migration of alkyl groups from the nitrogen of the amide to other nitrogen centers [13]. This method provides good yields (70-90%) and offers unique selectivity patterns that are not accessible through traditional alkylation methods.

Metal-free alkylation methods have been developed as more sustainable alternatives to traditional approaches. These methods rely on the use of mild bases and careful control of reaction conditions to achieve selective N-alkylation [14]. While yields are typically lower (60-80%) compared to metal-catalyzed methods, the absence of transition metals makes these approaches more environmentally friendly and cost-effective.

Table 3: N-Isopropylation Techniques and Selectivity Considerations

MethodReagentsSelectivity ChallengesYield Range (%)Conditions
Direct Alkylation with Isopropyl HalidesK3PO4, Isopropyl Bromide/ChlorideOver-alkylation, Competing Elimination60-85RT-80°C, 6-24h
Reductive AminationAcetone, NaBH4 or NaCNBH3Diastereoselectivity Control70-95RT-40°C, 2-12h
Palladium-Catalyzed Cross-CouplingPd Catalyst, Phosphine LigandRegioselectivity with Multiple NH Groups65-9080-110°C, 12-24h
Amide Activation StrategyTf2O, 2-FluoropyridineMigration Control70-90RT-60°C, 1-6h
Metal-Free AlkylationBase, Mild ConditionsChemoselectivity60-80RT-50°C, 4-12h

Green Chemistry Approaches in Final Acetamide Coupling

The final acetamide coupling step represents a critical juncture where green chemistry principles can be applied to minimize environmental impact while maintaining synthetic efficiency. Several sustainable approaches have been developed that address the challenges of traditional amide coupling methods [16] [17] [18] [19].

Enzymatic amide coupling using Candida antarctica lipase B (CALB) has emerged as a highly sustainable method for amide bond formation. This biocatalytic approach enables the direct coupling of carboxylic acids with amines without the need for coupling reagents or harsh conditions [18]. The reaction proceeds in green solvents such as cyclopentyl methyl ether, achieving conversions exceeding 99% with excellent selectivity. The enzymatic method offers significant advantages including high atom economy, low environmental factor, and the ability to recycle the biocatalyst.

Solvent-free mechanochemical synthesis represents another promising green chemistry approach. The use of mechanical energy through ball milling or grinding can drive amide coupling reactions without the need for organic solvents [20]. This method typically achieves yields of 80-95% while completely eliminating solvent waste. The mechanochemical approach offers exceptional atom economy and reduces the overall environmental footprint of the synthesis.

Flow chemistry techniques have revolutionized the efficiency of amide coupling reactions. Continuous flow reactors enable precise control of reaction conditions while minimizing waste generation and energy consumption [20]. The use of flow chemistry for acetamide coupling typically provides yields of 75-90% with reduced reaction times and improved safety profiles. The continuous nature of the process makes it particularly suitable for large-scale production.

Biocatalytic methods using various lipases and amidases have shown remarkable success in amide bond formation. These enzymes can catalyze the formation of amides under mild conditions with high specificity and sustainability [19]. The use of renewable catalysts and mild reaction conditions makes biocatalytic methods highly attractive from an environmental perspective, typically achieving yields of 85-98%.

Water-based amide coupling reactions have gained significant attention as a truly green approach to amide synthesis. The use of water as a solvent eliminates the need for organic solvents while often providing unique reactivity and selectivity patterns [21]. While yields are typically moderate (70-85%), the complete elimination of organic solvents makes this approach highly sustainable.

Table 4: Green Chemistry Approaches in Acetamide Coupling

Green ApproachCatalyst/ReagentEnvironmental BenefitsConversion/Yield (%)Sustainability Metrics
Enzymatic Amide CouplingCandida antarctica Lipase B (CALB)No Toxic Coupling Reagents>99High Atom Economy, Low E-factor
Solvent-Free Mechanochemical SynthesisMechanical Energy, Ball MillingEliminates Organic Solvents80-95Zero Solvent, High Atom Economy
Biocatalytic MethodsLipases, AmidasesMild Conditions, High Selectivity85-98Renewable Catalyst, Mild Conditions
Flow ChemistryContinuous Flow ReactorsReduced Waste, Energy Efficient75-90Reduced Energy, Continuous Process
Water-Based ReactionsWater as SolventEliminates Organic Solvents70-85Green Solvent, Reduced Toxicity

Recent advances in green amide coupling have focused on the development of more sustainable coupling reagents and reaction conditions. The evaluation of alternative solvents has identified methyl tert-butyl ether and 2-methyltetrahydrofuran as preferred green solvents for amide coupling reactions [22] [23]. These solvents offer improved safety profiles and reduced environmental impact compared to traditional solvents such as dichloromethane and dimethylformamide.

The implementation of life cycle assessment methodologies has provided valuable insights into the environmental impact of different amide coupling approaches. Comprehensive studies have shown that saccharin-based amidation methods can significantly reduce carbon footprints and environmental impacts compared to traditional amidation routes [21]. The integration of renewable energy sources and solvent recycling can further enhance the sustainability of these processes.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.17902698 g/mol

Monoisotopic Mass

241.17902698 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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